3-(4-Methylpiperidine-1-carbonyl)-6-nitrochromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

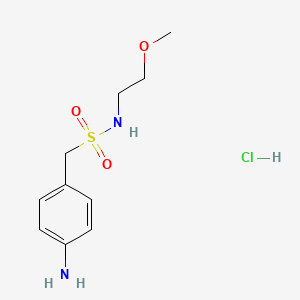

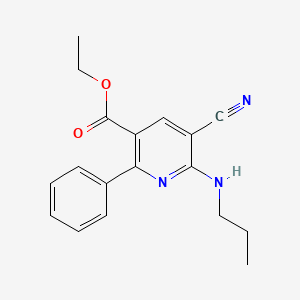

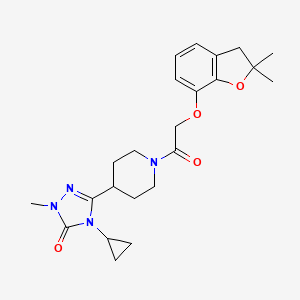

The compound “3-(4-Methylpiperidine-1-carbonyl)-6-nitrochromen-2-one” is a complex organic molecule. It contains a 4-methylpiperidine moiety, which is a type of secondary amine, and a 6-nitrochromen-2-one moiety, which is a type of chromone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromone ring, a nitro group, and a 4-methylpiperidine moiety. The chromone ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are carbon and oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a nitro group could make the compound more reactive .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Analogous Compounds : The chemical has been used in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of prosafrinine and its analogs, where its structure was confirmed using NMR studies (Paterne, Dhal, & Brown, 1989).

- Ring Transformation Studies : It plays a role in ring transformation reactions, demonstrating versatility in reacting with carbonyl compounds to produce various ring-transformed products (Nishiwaki et al., 2003).

- Conformational Energy Studies : The compound has been studied for its conformational energy, particularly in relation to A(1,3) type strain in its derivatives (Chow, Colón, & Tam, 1968).

Material Science and Biochemistry

- Spin-Labeling in Peptides : It has been used in material science and biochemistry, notably as a spin-labeling agent in peptides. This application leverages its stable nitroxide radical for probing molecular interactions (Toniolo, Crisma, & Formaggio, 1998).

- X-Ray and Spectroscopic Analysis : The compound's derivatives have been subject to X-ray and spectroscopic analysis, aiding in understanding their structural and electronic properties (Jukić et al., 2010).

Chemical Synthesis and Characterization

- Synthesis of Curcuminoids : It is instrumental in the synthesis of curcuminoids, where its derivatives are characterized using various spectroscopic techniques, providing insight into their chemical properties (Khalid et al., 2020).

Additional Applications

- Electrochemical Functionalization : It has been used in the electrochemical functionalization of electrodes, demonstrating its utility in electrochemistry (Breton & Bélanger, 2008).

- Spin-Labeling Reagent in Crystallography : The compound's role as a spin-labeling reagent in crystallography has been explored, contributing to the understanding of molecular structures (Alcock et al., 1977).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to a series of biochemical reactions, resulting in changes at the molecular and cellular levels .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets could lead to a series of biochemical reactions, resulting in changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-(4-methylpiperidine-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-6-17(7-5-10)15(19)13-9-11-8-12(18(21)22)2-3-14(11)23-16(13)20/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWOVFSYATAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)

![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)